cis-Vitamin K1-d7
Description
Significance of Deuterated Isomers in Biochemical Investigations
Deuterated compounds, such as cis-Vitamin K1-d7, are invaluable in biochemical investigations for several key reasons. The substitution of hydrogen with its heavier, stable isotope, deuterium (B1214612), creates a molecule that is chemically similar to its non-deuterated counterpart but possesses a distinct mass. This mass difference allows for easy differentiation and quantification using mass spectrometry-based techniques. scielo.org.mx
One of the primary applications of deuterated isomers is in metabolic studies. acs.org Researchers can introduce a deuterated compound into a biological system and trace its journey, identifying metabolites and elucidating metabolic pathways without the safety concerns associated with radiolabeled isotopes. acs.org The stronger carbon-deuterium bond compared to the carbon-hydrogen bond can also lead to a "kinetic isotope effect," where the rate of a chemical reaction is altered. scielo.org.mxresearchgate.net This effect can be harnessed to study reaction mechanisms and the roles of specific enzymes. scielo.org.mxuta.edu
Furthermore, deuterated compounds serve as exceptional internal standards in quantitative analysis. caymanchem.comsigmaaldrich.com By adding a known amount of a deuterated standard to a sample, researchers can correct for variations in sample preparation and instrument response, leading to more accurate and reproducible measurements of the endogenous, non-deuterated compound. researchgate.net
Overview of cis-Vitamin K1 and its Stereochemical Relevance in Biological Systems
Vitamin K1, also known as phylloquinone, is a fat-soluble vitamin essential for blood coagulation and bone metabolism. caymanchem.comnih.gov It exists as geometric isomers, primarily the trans- and cis- forms, which refer to the configuration around a double bond in its phytyl side chain. nih.goveuropa.euresearchgate.net
The stereochemistry of Vitamin K1 is of profound biological importance. The trans-isomer is the biologically active form found in nature, playing a crucial role as a cofactor for the enzyme gamma-glutamyl carboxylase. europa.eursc.org This enzyme is responsible for the post-translational modification of specific proteins, enabling them to bind calcium and function correctly in processes like blood clotting. europa.euontosight.ai
In contrast, the cis-isomer of Vitamin K1 is considered biologically inactive or to have significantly reduced activity. nih.govresearchgate.net Studies have shown that while the tissue distribution of the cis-isomer can be similar to the trans-form, its metabolic clearance, particularly from the liver, is much slower. nih.gov The presence of the cis-isomer in some commercially prepared Vitamin K1 formulations highlights the importance of analytical methods capable of distinguishing between these stereoisomers. researchgate.neteuropa.euresearchgate.net
Rationale for Research on this compound as a Tracer and Analytical Standard
The specific characteristics of this compound make it an indispensable tool for researchers. As a deuterated compound, it serves as an ideal internal standard for the accurate quantification of cis-Vitamin K1 in various matrices, including food and biological samples. researchgate.net The use of a deuterated internal standard is critical for correcting matrix effects and improving the precision of analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). frontiersin.orgbevital.no
Research on this compound as a tracer allows for detailed investigations into the metabolic fate of the inactive cis-isomer of Vitamin K1. By tracking the deuterated molecule, scientists can gain insights into its absorption, distribution, and potential conversion to other forms within the body, without interference from the naturally occurring trans-isomer. This is particularly relevant for understanding the implications of consuming foods or supplements that may contain the cis-isomer. researchgate.net
The development and application of analytical methods using this compound are crucial for quality control in the food and pharmaceutical industries. For instance, it enables the routine monitoring of infant formulas to ensure the appropriate levels and isomeric purity of supplemented Vitamin K1. researchgate.net
Properties
Molecular Formula |
C₃₁H₃₉D₇O₂ |
|---|---|
Molecular Weight |
457.74 |
Synonyms |
2-Methyl-3-[(2Z,7R,11R)-3,7,11,15-tetramethyl-2-hexadecen-1-yl]-1,4-naphthalenedione-d7; [R-[R*,R*-(Z)]]-2-Methyl-3-(3,7,11,15-tetramethyl-2-hexadecenyl)-1,4-_x000B_naphthalenedione-d7; cis-Phylloquinone-d7; |
Origin of Product |
United States |
Synthesis and Isotopic Labeling Strategies for Cis Vitamin K1 D7
Chemical Synthesis Approaches for Deuterated Phylloquinone Analogs
The chemical synthesis of deuterated phylloquinone (Vitamin K1) analogs emerged to meet the need for stable, non-radioactive tracers and internal standards for analytical assays. nih.gov These synthetic strategies are designed to introduce deuterium (B1214612) atoms at specific, stable positions within the molecule, providing a distinct mass signature for mass spectrometry without significantly altering the chemical properties of the compound.
A primary route for synthesizing Vitamin K1-d7 involves a condensation reaction between a deuterated menadione (B1676200) (2-methyl-1,4-naphthoquinone) core and a phytyl side chain. google.comacs.org The deuteration is typically targeted at the aromatic naphthoquinone ring and the 2-methyl group. caymanchem.com The synthesis of the d7 analog specifically involves using a menadione precursor where four hydrogen atoms on the benzene (B151609) ring and the three hydrogen atoms on the methyl group are replaced with deuterium. caymanchem.com
The general synthetic process can be outlined as:
Synthesis of Deuterated Menadione: The naphthoquinone ring is deuterated through methods like catalytic exchange reactions using deuterated precursors.
Introduction of the Phytyl Side Chain: The deuterated menadione is condensed with a phytyl derivative, such as phytyl bromide. This reaction often employs a reducing agent to form the hydroquinone, which is then alkylated with the phytyl group, followed by re-oxidation to the quinone form. google.com
This process inherently produces a mixture of geometric isomers, specifically the cis (Z) and trans (E) isomers, due to the double bond at the 2'-position of the phytyl side chain. google.comacs.org While the trans isomer is the biologically active form, the cis isomer is a common, less active byproduct of chemical synthesis. google.comnih.gov
A patented method describes the synthesis of Vitamin K1 with varying cis-trans isomer ratios by reacting natural phytyl alcohol with phosphorus tribromide to create phytyl bromide, which is then condensed with a menadione derivative. google.com The control of reaction conditions can influence the final ratio of cis to trans isomers. google.com
Table 1: Key Reactants in the Synthesis of Deuterated Phylloquinone
| Reactant | Role in Synthesis |
|---|---|
| Deuterated Menadione (d7) | Provides the core deuterated naphthoquinone structure. |
| Phytyl Bromide | Source of the lipophilic phytyl side chain. |
Intrinsic Isotopic Labeling Methodologies for Vitamin K1-d7 (e.g., plant-based production)
Intrinsic labeling offers an alternative to chemical synthesis, where a living organism incorporates stable isotopes into the desired molecule through its natural biosynthetic pathways. This method can produce isotopically labeled compounds that closely mimic the natural distribution and form of the analyte.
For Vitamin K1, intrinsic deuteration has been achieved by growing plants in a deuterium-enriched environment. Leafy green vegetables are potent sources of phylloquinone, which acts as an electron acceptor in the electron transport chain of Photosystem I. caymanchem.comresearchgate.net
Key aspects of this methodology include:
Cultivation Medium: Plants, such as collard greens (Brassica oleracea), can be cultivated hydroponically in a medium containing a significant percentage of deuterium oxide (D₂O).
Precursor Supplementation: To enhance isotopic enrichment in specific parts of the molecule, the nutrient solution can be supplemented with deuterated precursors, such as sodium acetate-d3, which boosts deuterium incorporation into the naphthoquinone ring.
Extraction and Purification: After the growth period, the deuterated phylloquinone is extracted from the plant tissues using organic solvents like hexane (B92381) and subsequently purified, typically via silica (B1680970) chromatography.
This biological approach can yield phylloquinone with high isotopic enrichment. While this method primarily produces the naturally occurring trans-phylloquinone, the principles could theoretically be adapted or followed by isomerization steps if a cis-labeled standard were required. Studies have utilized deuterated phylloquinone produced by plants to trace its metabolic conversion to other vitamin K forms, like menaquinone-4 (MK-4), in animal models. nih.gov
Isomeric Purity and Deuteration Pattern Characterization in cis-Vitamin K1-d7 Synthesis
The characterization of synthesized this compound is critical to ensure its suitability as an analytical standard. This involves confirming the isomeric purity (the ratio of cis to trans isomers) and the precise location and extent of deuterium incorporation. google.comresearchgate.net
Isomeric Purity Analysis: Chemical synthesis of Vitamin K1 almost invariably yields a mixture of cis and trans isomers. acs.org The cis isomer can range from a small percentage to over 20% of the total phylloquinone content. google.comeuropa.eu Since the isomers may have different retention times in chromatography and different biological activities, their separation and quantification are essential. nih.govresearchgate.net
Chromatographic Separation: High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are the primary techniques used to separate cis and trans isomers. google.comresearchgate.net Columns with high shape selectivity, such as C30 phases, are particularly effective for resolving these structurally similar isomers. thermofisher.comresearchgate.net
Deuteration Pattern and Isotopic Enrichment: The identity and purity of the deuterated compound are confirmed using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Mass Spectrometry (MS): Tandem mass spectrometry (LC-MS/MS) is used to confirm the molecular weight and fragmentation pattern, which verifies the number of incorporated deuterium atoms. nih.gov For Vitamin K1-d7, the deuteration pattern is typically on the aromatic ring and the methyl group, giving a formal name of 2-(methyl-d3)-3-[(2E)-3,7,11,15-tetramethyl-2-hexadecen-1-yl]-1,4-naphthalenedione-5,6,7,8-d4. caymanchem.com In quantitative methods using multiple reaction monitoring (MRM), specific precursor-to-product ion transitions are monitored for the deuterated standard and the analyte. nih.govbevital.no
Nuclear Magnetic Resonance (NMR): NMR studies are used to confirm the exact location of the deuterium labels on the molecular structure.
The combination of these analytical techniques ensures that the synthesized this compound has a well-defined structure, a high degree of isotopic enrichment (often ≥98-99%), and a known isomeric composition, making it a reliable internal standard for quantitative analysis. caymanchem.com
Table 2: Analytical Techniques for Characterization of this compound
| Technique | Purpose | Key Findings |
|---|---|---|
| HPLC / UPLC | Separation of cis and trans isomers. researchgate.net | Provides quantification of isomeric purity; C30 columns offer good resolution. thermofisher.com |
| LC-MS/MS | Confirmation of molecular weight and deuteration level; quantification. nih.gov | Determines precursor/product ions for MRM analysis (e.g., m/z 458.3 → 194.1 for d7-K1). nih.gov |
| NMR | Structural confirmation and localization of deuterium atoms. | Confirms that deuterium labeling does not alter the core electronic configuration. |
Advanced Analytical Methodologies for Cis Vitamin K1 D7 Detection and Quantification
Mass Spectrometry-Based Techniques
Mass spectrometry (MS) offers unparalleled sensitivity and specificity for the detection of isotopically labeled compounds like cis-Vitamin K1-d7. By measuring the mass-to-charge ratio of ionized molecules, MS can differentiate between the deuterated standard and its non-deuterated counterpart, enabling accurate quantification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the analysis of vitamin K1 isomers in complex biological matrices. nih.gov This method combines the separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. nih.gov In a typical LC-MS/MS workflow, the sample is first injected into an HPLC system where the different forms of vitamin K1, including the cis and trans isomers, are separated. The eluent from the HPLC column is then introduced into the mass spectrometer.
The use of a deuterated internal standard, such as vitamin K1-d7, is crucial for accurate quantification as it compensates for matrix effects, variations in ionization efficiency, and losses during sample preparation. researchgate.netresearchgate.netthermofisher.com The quantification is typically performed in the multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for both the analyte and the internal standard are monitored, ensuring high specificity and minimizing interferences. nih.govresearchgate.net For instance, the mass transitions for vitamin K1 and its d7-labeled internal standard have been identified as m/z 451.3 → 187.1 and m/z 458.1 → 194.3, respectively. nih.govresearchgate.net
To enhance the speed and efficiency of analysis, Ultra-Performance Liquid Chromatography (UPLC) and Ultra-Fast Liquid Chromatography (UFLC) systems are often employed. These systems utilize columns with sub-2 µm particles, allowing for higher resolution, faster separation times, and increased sensitivity compared to conventional HPLC.
A UPLC-MS/MS method has been developed for the simultaneous determination of trans- and cis-vitamin K1 in infant formulas, using vitamin K1-d7 as an internal standard. researchgate.net This method involves lipase (B570770) hydrolysis and liquid-liquid extraction, followed by direct injection into the UPLC-MS/MS system. researchgate.net The separation of the isomers is achieved on a specialized C30 column. researchgate.net
Similarly, a sensitive and rapid UFLC-APCI-MS/MS method has been established for the quantification of vitamin K1 isomers in human plasma. nih.govresearchgate.netpatsnap.com This method boasts a short run time of 9.0 minutes per sample and utilizes a simple protein precipitation and liquid extraction procedure. nih.govresearchgate.net The separation of cis and trans isomers of Vitamin K1 and their corresponding d7 internal standards is achieved on a COSMOSIL® packed column. nih.govresearchgate.net
Table 1: UPLC/UFLC-MS/MS Method Parameters for Vitamin K1 Isomer Analysis
| Parameter | UPLC-MS/MS (Infant Formula) researchgate.net | UFLC-APCI-MS/MS (Human Plasma) nih.govresearchgate.net |
| Internal Standard | Vitamin K1-d7 | Stable labeled D7 internal standards |
| Separation Column | C30 column (4.6 × 150 mm, 3 µm) | COSMOSIL® packed column |
| Run Time | Not specified | 9.0 minutes |
| Quantification Mode | Multiple-Reaction Monitoring (MRM) | Multiple Reaction Monitoring (MRM) |
| Ionization Mode | Electrospray Ionization (ESI) in positive-ion mode | Atmospheric Pressure Chemical Ionization (APCI) |
| Linear Range (trans) | 9.3–464.75 ng/mL | 0.1-150.0 ng/mL |
| Linear Range (cis) | 1.71–85.25 ng/mL | 0.1-150.0 ng/mL |
| LOD (trans) | 0.011 µ g/100 g | Not specified |
| LOD (cis) | 0.01 µ g/100 g | Not specified |
LOD: Limit of Detection
The choice of ionization source is a critical factor in the analysis of deuterated vitamin K1. Both Atmospheric Pressure Chemical Ionization (APCI) and Electrospray Ionization (ESI) are commonly used, with the selection often depending on the specific application and matrix.
APCI is frequently preferred for the analysis of lipophilic compounds like vitamin K1 as it is generally less susceptible to matrix effects compared to ESI. nih.govresearchgate.net In one study comparing the two ionization modes for the analysis of vitamin K1 isomers in infant formula, APCI was chosen because it showed fewer matrix effects near the retention time of the analytes. nih.gov This is particularly important when the deuterated internal standard and the analyte have slightly different retention times, which can lead to biased measurements if significant matrix effects are present. nih.gov APCI has been successfully used in various studies for the quantification of deuterated phylloquinone in plasma and food matrices. acs.orgnih.gov
While ESI can be more prone to matrix effects, it has also been successfully employed for the analysis of deuterated vitamin K1. researchgate.netwaters.com However, it has been observed that in ESI mode, Vitamin K1-d7 can exhibit a significant underestimation (around 9%) due to differences in retention time and lower correction factors compared to other isotopic variants like Vitamin K1-13C6. This issue is mitigated with APCI, where all tested isotopes showed negligible matrix effects.
Table 2: Comparison of APCI and ESI for Deuterated Vitamin K1 Analysis
| Feature | Atmospheric Pressure Chemical Ionization (APCI) | Electrospray Ionization (ESI) |
| Susceptibility to Matrix Effects | Generally less susceptible, especially for lipophilic compounds. nih.gov | Can be more susceptible to ion suppression or enhancement. nih.gov |
| Accuracy with d7-Isotopes | Mitigates underestimation issues seen with ESI. | May lead to underestimation of Vitamin K1-d7 due to retention time differences. |
| Sensitivity | Shown to be more sensitive than ESI in some vitamin K1 analyses. researchgate.net | Can provide high sensitivity, but may be compromised by matrix effects. researchgate.netwaters.com |
| Typical Applications | Preferred for complex matrices like infant formula and plasma. acs.orgnih.gov | Used in various applications, including infant formula analysis. researchgate.net |
Gas Chromatography-Mass Spectrometry (GC-MS) for Isotope Ratio Analysis of Deuterated Phylloquinone
Gas chromatography-mass spectrometry (GC-MS) is another valuable technique for the analysis of deuterated phylloquinone, particularly for isotope ratio measurements. acs.orgopen.ac.uk While LC-MS/MS is more commonly used for routine quantification, GC-MS can provide high precision for determining the isotopic enrichment of plasma vitamin K1. cambridge.org
In a typical GC-MS method, the vitamin K1 is extracted from the biological matrix, purified, and then derivatized to increase its volatility for gas chromatography. cambridge.org The derivatized compound is then introduced into the GC, where it is separated from other components before being detected by the mass spectrometer. Isotope ratios are calculated by monitoring specific ions corresponding to the unlabeled and deuterium-labeled phylloquinone. cambridge.org However, a significant drawback of GC-MS for this application is the potential for lipoprotein fractions in plasma to clog the GC column. acs.org
Isotope Dilution Mass Spectrometry (IDMS) for High-Accuracy Quantification of this compound
Isotope Dilution Mass Spectrometry (IDMS) is considered a higher-order reference method for the highly accurate quantification of vitamin K1 isomers. nih.govresearchgate.net This technique involves adding a known amount of an isotopically labeled internal standard, such as this compound, to the sample. The ratio of the unlabeled analyte to the labeled standard is then measured by mass spectrometry.
The key advantage of IDMS is its ability to provide highly accurate and precise results by correcting for both procedural losses during sample preparation and instrumental variations. researchgate.net An ID-LC/MS/MS method has been developed for the separate and accurate determination of trans- and cis-vitamin K1 in infant formula and green leafy vegetables. nih.govresearchgate.net This method demonstrated excellent repeatability and reproducibility, with relative standard deviations within 2%, and a relative expanded uncertainty of approximately 5%, highlighting its suitability as a reference method. nih.govresearchgate.net
Chromatographic Separation Techniques for Isomeric Analysis of this compound
The separation of the cis and trans isomers of Vitamin K1 is crucial because the trans-isomer is the biologically active form, while the cis-isomer is considered inactive. waters.comwaters.com Therefore, analytical methods must be capable of resolving these two isomers to provide meaningful data.
High-performance liquid chromatography (HPLC) is the most common technique for this separation. While conventional C18 columns can be used, they often result in the co-elution of the cis and trans isomers. researchgate.net To achieve baseline separation, specialized columns, such as C30 columns, are frequently employed. researchgate.netnih.govresearchgate.net These columns provide enhanced shape selectivity, which is necessary to resolve the subtle structural differences between the two isomers.
More recently, UltraPerformance Convergence Chromatography (UPC²) has emerged as a rapid and efficient alternative for the separation of vitamin K1 isomers. waters.com UPC² utilizes compressed carbon dioxide as the primary mobile phase, offering faster separations and reduced organic solvent consumption compared to traditional HPLC. waters.com A UPC² method using a C18 column has been shown to achieve baseline separation of cis- and trans-vitamin K1 in under three minutes, which is significantly faster than the typical 20-minute run times of HPLC methods using C30 columns. waters.com
Table 3: Chromatographic Columns for Vitamin K1 Isomer Separation
| Column Type | Advantages | Disadvantages |
| C18 Column | Widely available, used in UPC² for rapid separation. waters.com | Often results in co-elution of isomers in conventional HPLC. researchgate.net |
| C30 Column | Provides excellent separation of cis and trans isomers. researchgate.netnih.gov | Typically requires longer run times. waters.com |
| COSMOSIL® Packed Column | Used in UFLC for rapid separation of isomers. nih.govresearchgate.net | Specific to certain validated methods. |
High-Performance Liquid Chromatography (HPLC) with Specialized Stationary Phases (e.g., C30 Columns)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of vitamin K compounds. For the specific challenge of separating the geometric isomers of Vitamin K1, such as cis- and trans-Vitamin K1-d7, specialized stationary phases are often required due to their structural similarity.
Conventional C18 reversed-phase columns can struggle to provide adequate resolution between the cis and trans isomers of Vitamin K1. researchgate.net To overcome this, C30 columns have emerged as a superior alternative, offering high shape selectivity for hydrophobic, long-chain, and structurally related isomers. researchgate.netthermofisher.comthermofisher.com The unique properties of C30 phases, characterized by longer alkyl chains, facilitate the necessary separation of these geometric isomers. researchgate.netthermofisher.com This separation is crucial as the trans-isomer is biologically active, while the cis-isomer is considered inactive. researchgate.netwaters.com
The separation of cis and trans isomers on a C30 column can be temperature-dependent, with optimal resolution often achieved at sub-ambient temperatures, for instance, around 15°C. thermofisher.com In addition to C30 columns, other stationary phases like biphenyl (B1667301) and pentafluorophenyl (PFP) have also been explored to provide excellent separation from endogenous matrix components. thermofisher.comuq.edu.authermofisher.com Ultra-Performance Convergence Chromatography (UPC2), a technique utilizing compressed carbon dioxide as the mobile phase, has also been demonstrated to rapidly separate cis- and trans-Vitamin K1 isomers, offering a faster alternative to traditional HPLC methods that often require C30 columns. waters.comlabrulez.com
Table 1: HPLC Column Types for Vitamin K1 Isomer Separation
| Column Type | Principle of Separation | Key Advantages for this compound |
| C30 | High shape selectivity for hydrophobic, long-chain isomers. researchgate.netthermofisher.comthermofisher.com | Excellent resolution of cis and trans isomers. researchgate.net |
| Biphenyl | Provides different selectivity compared to C18 phases. thermofisher.com | Effective separation from matrix interferences. thermofisher.com |
| Pentafluorophenyl (PFP) | Offers unique selectivity for aromatic and halogenated compounds. uq.edu.authermofisher.com | Can be used for extraction and separation in a single procedure. uq.edu.au |
| HSS C18 SB (UPC2) | Used with compressed CO2 for fast separations. waters.comlabrulez.com | Rapid separation of isomers without the need for a C30 column. waters.com |
Pre-analytical Sample Preparation and Clean-up Strategies for Complex Research Matrices
The analysis of this compound in complex research matrices such as plasma, serum, and food requires meticulous pre-analytical sample preparation to remove interfering substances and concentrate the analyte of interest. nih.gov Common techniques include protein precipitation (PP), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). nih.gov
Protein precipitation , often carried out with organic solvents like acetonitrile, methanol, or ethanol (B145695), is a rapid method to remove proteins from biological samples. thermofisher.comnih.gov However, it may not be sufficient to eliminate all matrix interferences and is often used in conjunction with other techniques. nih.gov
Liquid-liquid extraction (LLE) is a widely used method for the lipophilic vitamin K compounds. thermofisher.comnih.gov Solvents such as hexane (B92381), isooctane, and ethanol are commonly employed to extract vitamin K from the sample matrix. thermofisher.comnih.gov This technique provides good selectivity and efficient extraction. nih.gov
Solid-phase extraction (SPE) offers a more controlled and often automated way to clean up samples. researchgate.netresearchgate.net Different SPE sorbents can be used to selectively retain and elute the analyte, effectively removing interfering components. For instance, a neutral aluminum oxide column has been used for sample clean-up in the analysis of vitamin K1 in fruits and vegetables. researchgate.net
A combination of these techniques is often employed to achieve the desired sample purity. For example, a method might involve protein precipitation followed by LLE or SPE. nih.gov The choice of method depends on the specific matrix and the subsequent analytical technique.
Method Validation Parameters for Deuterated Vitamin K1 Analytical Procedures
To ensure the reliability and accuracy of analytical methods for this compound, a thorough validation process is essential. Key validation parameters include sensitivity, linearity, limits of detection and quantification, accuracy, precision, and the correction of matrix effects.
Sensitivity, Linearity, and Limits of Detection/Quantification for this compound
Sensitivity refers to the capability of an analytical method to differentiate small differences in analyte concentration. It is closely related to the limit of detection (LOD) , the lowest concentration of an analyte that can be reliably detected, and the limit of quantification (LOQ) , the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. mdpi.com
For cis-Vitamin K1, methods have achieved impressive sensitivity. For instance, one method reported an LOQ of 0.300 ng/mL. fda.gov Another study focusing on vitamin K1 isomers in infant formula reported an LOD and LOQ for cis-vitamin K1 of 0.01 µg 100 g⁻¹ and 0.031 µg 100 g⁻¹, respectively. researchgate.net
Linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. frontiersin.org Calibration curves are constructed by plotting the response against the concentration of the analyte. A linear relationship is typically demonstrated by a high coefficient of determination (R²), often greater than 0.99. researchgate.netresearchgate.net For example, a calibration curve for cis-vitamin K1 was reported to be linear over the range of 1.71–85.25 ng ml−1 with an r² > 0.999. researchgate.net
Table 2: Reported Sensitivity and Linearity for cis-Vitamin K1 Analysis
| Parameter | Reported Value | Matrix | Reference |
| LOQ | 0.300 ng/mL | Not specified | fda.gov |
| LOD | 0.01 µg 100 g⁻¹ | Infant Formula | researchgate.net |
| LOQ | 0.031 µg 100 g⁻¹ | Infant Formula | researchgate.net |
| Linear Range | 1.71–85.25 ng ml⁻¹ | Infant Formula | researchgate.net |
| R² | > 0.999 | Infant Formula | researchgate.net |
Accuracy, Precision, and Matrix Effects Correction using Isotopic Internal Standards
Accuracy of an analytical method is the closeness of the test results obtained by that method to the true value. thermofisher.com It is often assessed by analyzing samples with known concentrations (spiked samples) and calculating the percent recovery. researchgate.net Recoveries for vitamin K1 analysis in various matrices have been reported in the range of 84% to 115.6%. researchgate.net
Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). researchgate.netfrontiersin.org Intra- and inter-assay variations for vitamin K1 analysis are typically expected to be less than 15%. researchgate.netfrontiersin.org
Matrix effects are a significant challenge in bioanalysis, where co-eluting endogenous components from the sample matrix can suppress or enhance the ionization of the analyte, leading to inaccurate quantification. nih.govresearchgate.net The use of a stable isotope-labeled internal standard, such as This compound itself, is the most effective way to correct for matrix effects. nih.govresearchgate.netksu.edu.sa Since the internal standard has a very similar chemical structure and physicochemical properties to the analyte, it co-elutes and experiences similar matrix effects and losses during sample preparation. nih.govresearchgate.net By calculating the ratio of the analyte response to the internal standard response, these variations can be effectively compensated for, leading to more accurate and precise results. researchgate.netfrontiersin.org
The use of deuterated internal standards like Vitamin K1-d7 is a well-established practice to correct for matrix interferences, pretreatment losses, and instrument variability. researchgate.netresearchgate.net
Application of Cis Vitamin K1 D7 in in Vitro and Animal Model Biochemical Studies
Elucidation of Vitamin K1 Metabolic Pathways and Fluxes using Deuterated Tracers
The use of deuterated tracers like cis-Vitamin K1-d7 is invaluable for mapping the intricate metabolic journey of vitamin K1 isomers within biological systems. By introducing a labeled form, researchers can track its transformation and distribution without the confounding presence of endogenous vitamin K1.
A pivotal step in the biological function of vitamin K is its conversion to vitamin K 2,3-epoxide, a reaction catalyzed by the enzyme γ-glutamyl carboxylase, which is essential for the activation of vitamin K-dependent proteins. mdpi.com Subsequent reduction of the epoxide back to the quinone form by vitamin K epoxide reductase (VKOR) completes the vitamin K cycle. mdpi.com
Research has demonstrated a significant isomeric specificity in this enzymatic process. Studies have shown that the cis-isomer of phylloquinone is a poor substrate for the epoxidation reaction both in vivo and in vitro. nih.govbibliotekanauki.pl This suggests that the geometric configuration of the phytyl side chain is a critical determinant for its interaction with the active site of the carboxylase enzyme. The inefficiency of cis-phylloquinone in the 2,3-epoxidation cycle is consistent with its observed lack of biological activity. nih.govbibliotekanauki.pl This finding underscores the hypothesis that the epoxidation of vitamin K is intrinsically linked to its biological function, with the microsomal compartment being the primary site for these metabolic activities. nih.gov
This differential localization is a key factor in understanding the metabolic fate of the cis-isomer. Its sequestration in mitochondria, away from the microsomal enzymes of the vitamin K cycle, likely contributes to its slower metabolic turnover and reduced biological activity. mdpi.com Quantitative analysis in rat liver tissue has measured the concentration of the cis-isomer to be approximately 20 ng/g, compared to 60 ng/g for the trans-isomer in rats on a standard diet. nih.gov
Table 1: Subcellular Distribution of Vitamin K1 Isomers in Rat Liver
| Isomer | Primary Subcellular Location | Implication |
| cis-Vitamin K1 | Mitochondria | Longer retention, removed from the primary site of the Vitamin K cycle. |
| trans-Vitamin K1 | Endoplasmic Reticulum | Co-localization with enzymes of the Vitamin K cycle (e.g., VKOR). |
Investigation of Isomeric-Specific Biochemical Roles and Fate of this compound
The geometric isomerism of the vitamin K1 side chain profoundly influences its biological activity. The naturally occurring and biologically active form is the trans-isomer. The cis-isomer, which can be formed during industrial synthesis or food processing, exhibits significantly diminished biological potency. nih.gov
Studies in vitamin K-deficient and anticoagulant-treated rat models have quantified this difference, showing that cis-vitamin K1 possesses only about 1% to 10% of the biological activity of the trans-isomer in promoting the synthesis of coagulation factor VII. nih.gov The reduced activity of the cis-isomer is directly linked to its inefficiency as a substrate for the γ-glutamyl carboxylase enzyme, as discussed previously. nih.gov Its distinct subcellular distribution also contributes to its unique biochemical fate, leading to longer retention but limited participation in the vitamin K cycle. mdpi.comnih.gov
Utilization as an Internal Standard in Quantitative Biochemical Assays
This compound, along with its trans-d7 counterpart, is an ideal internal standard for quantitative analysis of vitamin K1 isomers by isotope dilution mass spectrometry, particularly using liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netresearchgate.net An internal standard is a compound added to a sample in a known amount to enable quantification of an analyte. The ideal internal standard is chemically and physically similar to the analyte but can be distinguished by the analytical instrument.
The use of a deuterated standard like this compound is advantageous because it co-elutes chromatographically with the unlabeled cis-vitamin K1 and exhibits identical ionization and fragmentation behavior in the mass spectrometer. However, its slightly higher mass allows it to be separately detected. This allows for the correction of variations in sample extraction, processing, and instrument response, thereby ensuring high accuracy and precision in the measurement of the endogenous compound. researchgate.net
Several validated LC-MS/MS methods for the quantification of cis- and trans-vitamin K1 in various matrices, such as infant formula, food, and biological samples, utilize deuterated vitamin K1 as an internal standard. researchgate.netnih.govdtu.dk These methods demonstrate excellent linearity, precision, and accuracy, making them suitable for regulatory monitoring and clinical research. researchgate.net
Table 2: Example Performance of an LC-MS/MS Method for Vitamin K1 Isomer Analysis Using a Deuterated Internal Standard
| Parameter | trans-Vitamin K1 | cis-Vitamin K1 |
| Linearity Range | 9.3–464.75 ng/mL | 1.71–85.25 ng/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 |
| Limit of Detection (LOD) | 0.011 µ g/100g | 0.01 µ g/100g |
| Limit of Quantification (LOQ) | 0.037 µ g/100g | 0.031 µ g/100g |
| Intra- & Inter-batch Variation (RSD%) | < 5% | < 5% |
| Data adapted from a study on infant formula analysis. researchgate.net |
Stereochemical Considerations in Cis Vitamin K1 D7 Research
Analytical Separation and Quantification Challenges of cis- and trans-Isomers in Research Samples
The structural similarity of cis- and trans-Vitamin K1 isomers poses significant challenges for their analytical separation and quantification in research samples. Distinguishing between these isomers is crucial for accurately assessing the concentration of the biologically active trans form. researchgate.netresearchgate.net
Several chromatographic techniques have been developed to address this challenge. High-performance liquid chromatography (HPLC) is a commonly employed method. thermofisher.comrsc.orgthermofisher.com Normal-phase HPLC using silica (B1680970) columns has been shown to effectively separate cis and trans isomers. thermofisher.comlcms.cz However, achieving reproducible results with normal-phase chromatography requires careful column and mobile phase equilibration due to its sensitivity to water content. thermofisher.comlcms.cz
Reversed-phase HPLC, particularly with C30 columns, has demonstrated high shape selectivity for separating these structurally related isomers. researchgate.netresearchgate.netthermofisher.comrsc.org The use of C30 columns is often preferred for analyzing vitamin K1 isomers in various matrices, including foods and biological samples. researchgate.netresearchgate.netrsc.org The separation can be temperature-dependent, with optimal resolution often achieved at sub-ambient temperatures. thermofisher.com
More advanced techniques like ultra-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry (UPLC-MS/MS) offer enhanced sensitivity and specificity for quantifying both isomers. researchgate.netnih.gov These methods often utilize deuterated internal standards, such as Vitamin K1-d7, to correct for matrix effects and improve analytical precision. researchgate.netnih.govthermofisher.comresearchgate.net Supercritical fluid chromatography (SFC) has also emerged as a rapid and "green" alternative, capable of separating the isomers in a significantly shorter time than traditional HPLC methods. researchgate.net
Despite these advancements, challenges remain. In-source isomerization during mass spectrometry analysis can occur, potentially leading to inaccurate quantification if not properly addressed. rsc.org Therefore, careful method development and validation are essential to ensure the reliable and accurate measurement of cis- and trans-Vitamin K1 isomers in research samples.
Interactive Data Table: Comparison of Analytical Methods for Vitamin K1 Isomer Separation
| Analytical Technique | Stationary Phase | Key Advantages | Key Challenges |
| Normal-Phase HPLC | Silica | Good separation of isomers. thermofisher.comlcms.cz | Sensitive to water, requires careful equilibration. thermofisher.comlcms.cz |
| Reversed-Phase HPLC | C30 | High shape selectivity, suitable for various matrices. researchgate.netresearchgate.netthermofisher.comrsc.org | Temperature-dependent separation. thermofisher.com |
| UPLC-MS/MS | C30, C18 | High sensitivity and specificity, use of internal standards. researchgate.netnih.gov | Potential for in-source isomerization. rsc.org |
| SFC | Silica | Rapid analysis time, reduced organic solvent use. researchgate.net | Requires specialized equipment. researchgate.net |
Implications of Isomeric Purity for Deuterated Reference Standards
The isomeric purity of deuterated reference standards, such as cis-Vitamin K1-d7, is of paramount importance in quantitative research. caymanchem.comsigmaaldrich.commedchemexpress.com These standards are used as internal standards in isotope dilution mass spectrometry, a gold-standard analytical technique, to accurately quantify the levels of endogenous analytes in complex biological matrices. nih.govresearchgate.netcerilliant.com The fundamental principle of this method relies on the assumption that the deuterated standard behaves identically to the non-deuterated analyte during sample extraction, processing, and chromatographic separation. nih.gov
If a deuterated standard is not isomerically pure, meaning it contains a mixture of cis and trans isomers, it can lead to significant quantification errors. For instance, if a trans-Vitamin K1-d7 standard is contaminated with its cis isomer, and the analytical method does not fully resolve the two, the response for the internal standard will be artificially inflated. This would lead to an underestimation of the endogenous trans-Vitamin K1 concentration in the sample.
Therefore, the synthesis and characterization of deuterated vitamin K analogs must ensure high isotopic and isomeric purity. Manufacturers of these standards typically provide a certificate of analysis detailing the isotopic purity (e.g., ≥98% or 99% atom % D) and often the isomeric composition. sigmaaldrich.comeplbas.com Researchers must carefully consider this information when preparing calibration curves and interpreting quantitative data to ensure the accuracy and reliability of their findings. The use of well-characterized, isomerically pure deuterated standards is a critical component of robust bioanalytical method validation.
Future Directions and Emerging Research Avenues for Cis Vitamin K1 D7
Development of Novel Isotopic Labeling Strategies for Enhanced Research Applications
The strategic placement of deuterium (B1214612) atoms in cis-Vitamin K1-d7 is crucial for its application as an internal standard in mass spectrometry-based quantification. researchgate.netresearchgate.net Future research is focused on developing novel isotopic labeling strategies to further enhance its utility. This includes exploring the synthesis of cis-Vitamin K1 with deuterium labels on different parts of the molecule. researchgate.net For instance, labeling the phytyl tail in addition to the naphthoquinone ring could provide more detailed insights into the metabolic fate of different parts of the vitamin K1 molecule.
The development of multi-labeled analogs, incorporating isotopes like Carbon-13 (¹³C) alongside deuterium, could enable more complex metabolic studies and flux analyses. These advanced labeling patterns would allow researchers to simultaneously track multiple metabolic pathways involving vitamin K1, offering a more holistic view of its physiological roles. acs.org
Advanced Spectroscopic and Structural Elucidation Techniques for Labeled cis-Isomers
Advanced spectroscopic techniques are pivotal in characterizing the structure and conformation of labeled isomers like this compound. High-resolution nuclear magnetic resonance (NMR) spectroscopy is a powerful tool for confirming the precise location of deuterium atoms and determining the cis/trans configuration of the molecule. researchgate.net
Future advancements in techniques such as cryoelectron microscopy and hydrogen-deuterium exchange mass spectrometry (HDX-MS) could provide unprecedented insights into the three-dimensional structure of vitamin K-dependent proteins when bound to this compound. nih.gov Understanding these structural details at an atomic level is fundamental to elucidating the mechanisms of action of vitamin K in various biological processes.
Expansion of Application in Mechanistic Enzymology and Pathway Interrogation
This compound is an invaluable tool for investigating the kinetics and mechanisms of enzymes involved in the vitamin K cycle. smpdb.cawikipathways.org The use of this labeled compound allows for precise measurement of enzyme activity and substrate turnover. Future research will likely see an expanded use of this compound in studying the enzymes responsible for the interconversion of vitamin K isomers and their subsequent metabolic processing. researchgate.net
Furthermore, deuterated analogs like this compound are instrumental in pathway interrogation, helping to map the metabolic fate of vitamin K1 in various tissues. gavinpublishers.comnih.gov By tracing the journey of the labeled molecule, researchers can identify novel metabolites and gain a deeper understanding of how vitamin K is absorbed, distributed, and utilized in both healthy and diseased states. This has significant implications for understanding conditions where vitamin K metabolism may be altered. nih.gov
Standardization of Analytical Methods for Global Research Collaboration on Deuterated Vitamin K Analogs
To ensure the comparability and reproducibility of research findings across different laboratories worldwide, the standardization of analytical methods for deuterated vitamin K analogs is essential. bevital.no Currently, various liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods are used for the quantification of vitamin K isomers, including the use of this compound as an internal standard. researchgate.netst-andrews.ac.uknih.gov
Future efforts should focus on establishing consensus protocols and certified reference materials for the analysis of deuterated vitamin K analogs. iiarjournals.org This will involve inter-laboratory validation studies to ensure the accuracy and precision of the analytical methods. st-andrews.ac.uk Such standardization will foster greater global research collaboration, accelerating progress in our understanding of the physiological significance of different vitamin K isomers and their deuterated counterparts. modernretina.com
Q & A
Q. What analytical methods are recommended for detecting cis-Vitamin K1-d7 in complex biological matrices?
Methodological Answer: Use isotope dilution-liquid chromatography tandem mass spectrometry (ID-LC/MS/MS) with a YMC C30 column (150×4.6 mm, 3 μm) and isocratic elution (methanol/water, 96:4 v/v, 0.1% formic acid). Vitamin K1-d7 serves as an internal standard, enabling precise quantification by correcting for matrix effects and recovery losses. Calibration curves should include fortified samples to validate linearity (e.g., 50–500 ng/mL) .
Q. How does this compound function as an internal standard in isotope dilution assays?
Methodological Answer: Its deuterated structure (seven deuterium atoms) ensures near-identical chromatographic behavior to non-deuterated Vitamin K1 but distinct mass transitions (e.g., m/z 459→194 for K1-d7 vs. m/z 452→187 for K1). This allows compensation for ion suppression/enhancement during LC-MS/MS analysis. Validate by comparing spiked recoveries in blank and fortified matrices (e.g., spinach, kimchi) .
Q. What are the key challenges in synthesizing high-purity this compound?
Methodological Answer: Synthesis requires stereochemical control to preserve the cis-configuration (Z-isomer) at the 2'-alkenyl position. Use chiral catalysts (e.g., Sharpless epoxidation) and deuterium labeling at stable positions (e.g., methyl groups) to minimize isotopic exchange. Purity is confirmed via nuclear magnetic resonance (NMR) and high-resolution MS .
Advanced Research Questions
Q. How can researchers resolve discrepancies in this compound quantification across heterogeneous matrices?
Methodological Answer: Matrix effects (e.g., phospholipids in plant extracts) alter ionization efficiency. Mitigate by:
- Post-column infusion : Assess ion suppression patterns (Figure 3 in ).
- Standard addition : Spike known K1-d7 concentrations into test matrices to calibrate recovery.
- C30 columns : Enhance isomer separation to reduce co-eluting interferences .
Q. What experimental design considerations are critical for validating this compound in pharmacokinetic studies?
Methodological Answer:
- Dose normalization : Account for endogenous Vitamin K1 levels by administering K1-d7 as a tracer.
- Temporal sampling : Collect plasma/serum at intervals (e.g., 0–72 hrs) to model absorption and clearance.
- Cross-validation : Compare LC-MS/MS results with immunoassays to confirm specificity .
Q. How do cis-trans isomerization artifacts impact the stability of Vitamin K1-d7 in long-term storage?
Methodological Answer: Isomerization occurs under light/heat exposure. Stabilize samples by:
Q. What statistical approaches are recommended for analyzing contradictory data in this compound bioavailability studies?
Methodological Answer: Apply mixed-effects models to account for inter-subject variability (e.g., lipid metabolism differences). Use bootstrapping to assess confidence intervals for recovery rates. For inter-laboratory discrepancies, reference harmonized protocols (e.g., ISO 20676) and cross-validate with certified reference materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
